molecular formula C13H11NO4 B4598471 N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide CAS No. 5532-96-7

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4598471
CAS No.: 5532-96-7
M. Wt: 245.23 g/mol
InChI Key: AHFZNYQQOYJWQD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a benzodioxole moiety, which are known for their diverse chemical properties and biological activities

Scientific Research Applications

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the food and dye industry, analytical chemistry, and catalysis .

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The compound binds to the receptor, preventing the activation of the downstream signaling pathways. This results in the inhibition of cell proliferation and induction of cell death, thereby exerting its anticancer effects .

Biochemical Pathways

The compound affects the EGFR signaling pathway. Under normal conditions, binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways such as the PI3K/AKT and the RAS/RAF/MEK/ERK pathways. These pathways regulate various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, leading to inhibited cell proliferation and induced cell death .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of cell death in cancer cells . By targeting and inhibiting EGFR, the compound disrupts critical cell signaling pathways, leading to anticancer effects.

Safety and Hazards

The safety and hazards associated with “N-(2-furylmethyl)-1,3-benzodioxole-5-carboxamide” would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on “N-(2-furylmethyl)-1,3-benzodioxole-5-carboxamide” would likely depend on its potential applications . This could include further studies on its synthesis, properties, and potential uses.

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cell signaling pathways related to cancer . The compound’s interaction with EGFR involves binding to the receptor’s active site, thereby preventing its activation and subsequent signaling cascades. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as human lung adenocarcinoma (A549), HeLa, and human colorectal cancer (SW480) cells, the compound exhibits cytotoxic activities . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the inhibition of EGFR signaling by this compound can lead to decreased expression of genes involved in cell proliferation and survival, thereby inducing cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell growth and survival. Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of EGFR signaling and prolonged cytotoxic effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit signaling pathways and affect cellular metabolism.

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes. These compounds also feature furan rings and exhibit similar biological activities, such as antibacterial and anticancer properties . this compound is unique due to its benzodioxole moiety, which may confer additional chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(14-7-10-2-1-5-16-10)9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFZNYQQOYJWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366664
Record name N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5532-96-7
Record name N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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